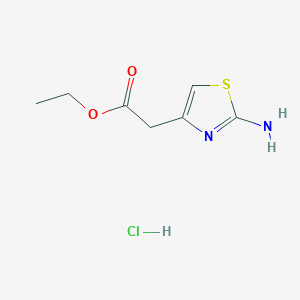

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride

描述

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a key intermediate in the synthesis of biologically active heterocyclic compounds, particularly in medicinal chemistry. Structurally, it consists of a 2-aminothiazole ring linked to an ethyl acetate moiety via a methylene bridge, with a hydrochloride counterion enhancing its solubility . This compound is widely utilized in the preparation of hydrazide derivatives, which serve as precursors for propanamides, oxadiazoles, and triazole hybrids with applications in antimicrobial, anticancer, and enzyme-inhibitory studies . Its synthesis typically involves refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol, yielding the corresponding acetohydrazide (2) with high purity .

属性

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNSAJGXLKYTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726237 | |

| Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-17-9 | |

| Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Ethyl 4-chloroacetoacetate with Thiourea

One of the most documented methods involves the reaction of ethyl 4-chloroacetoacetate with thiourea under controlled conditions to form the thiazole ring:

- Reagents and Conditions : Thiourea is dissolved in water at 30–50°C, with the addition of tetrabutylammonium bromide as a phase transfer catalyst and lithium hydroxide monohydrate as a base. Ethyl 4-chloroacetoacetate is prepared separately.

- Reaction Setup : Both solutions are fed simultaneously into a microchannel reactor at flow rates of approximately 38.0 mL/min for thiourea solution and 5.58 mL/min for ethyl 4-chloroacetoacetate solution, maintaining a reaction temperature of 37°C.

- Reaction Time : The residence time in the microchannel reactor is about 100 seconds per section, enabling continuous synthesis.

- Outcome : This method yields Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with good efficiency and scalability suitable for industrial production.

Alkylation, Bromination, and Cyclization Sequence

Another approach involves a multi-step synthetic sequence starting from ethyl acetoacetate:

- Step 1: Alkylation

Ethyl acetoacetate is alkylated at the α-position using sodium hydride and n-butyllithium at 4°C, followed by reaction with 1-bromoalkanes to introduce alkyl groups. - Step 2: Bromination

The α-alkylated compounds are brominated using bromine in chloroform at 4°C, yielding α-bromo derivatives. - Step 3: Cyclization

The brominated intermediates are reacted with thiourea in dry acetonitrile under reflux for 6 hours to afford ethyl (2-amino-1,3-thiazol-4-yl)acetates. - Purification : Flash chromatography on silica gel using hexane/ethyl acetate gradients is employed to purify the products.

- Yields : Alkylation yields range from 31% to 48%, bromination from 84% to 98%, and cyclization is efficient under reflux conditions.

Hydrazine-Based Transformations (Derivative Preparations)

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be transformed into hydrazide derivatives by refluxing with hydrazine monohydrate in methanol for 2–3 hours, followed by isolation of the hydrazide product. This method is relevant for further functionalization but also demonstrates the stability and reactivity of the thiazole ester under nucleophilic substitution conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Type | Temperature | Time | Yield Range | Purification |

|---|---|---|---|---|---|---|---|

| Microchannel Reactor Cyclization | Ethyl 4-chloroacetoacetate, Thiourea | Tetrabutylammonium bromide, LiOH·H2O, aqueous | Cyclization | 37°C | ~100 s (continuous) | Industrial scale, efficient | Not specified (continuous flow) |

| Alkylation-Bromination-Cyclization | Ethyl acetoacetate, 1-bromoalkane, Thiourea | NaH, n-BuLi, Br2, acetonitrile reflux | Alkylation, Bromination, Cyclization | 4°C (alkylation, bromination), reflux (cyclization) | 6 h (cyclization) | Alkylation: 31–48%; Bromination: 84–98% | Flash chromatography |

| Catalytic Hydrogenation & Coupling | 4-nitrophenylethylamine, 2-aminothiazol-4-acetic acid | Catalysts, THF, bases | Hydrogenation, Amide coupling | 5–30°C | 2–8 h | Not specified | Crystallization at 5–10°C |

| Hydrazine Reflux | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Hydrazine monohydrate, methanol | Hydrazide formation | Reflux | 2–3 h | 90% | Filtration, washing |

Analytical and Process Notes

- The use of microchannel reactors allows precise control of reaction parameters and continuous production, enhancing scalability and reproducibility.

- Alkylation and bromination steps require low temperatures (around 4°C) to control selectivity and minimize side reactions.

- Organic solvents such as tetrahydrofuran, acetonitrile, and ethyl acetate are preferred for their solvation properties and ease of removal.

- Bases used include lithium hydroxide and sodium hydride, depending on the step and desired reaction.

- Purification typically involves flash chromatography or crystallization, with crystallization temperatures carefully controlled to isolate pure polymorphs.

- Reaction times vary from seconds in continuous flow to several hours in batch processes.

化学反应分析

Types of Reactions

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

科学研究应用

Coordination Chemistry

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride serves as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in synthesizing novel materials and catalysts. The compound can participate in substitution reactions, oxidation, and reduction processes, leading to diverse derivatives that may exhibit unique properties.

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacteria and fungi. In particular, this compound has demonstrated efficacy against antibiotic-resistant strains.

- Anticancer Potential : Case studies have reported that thiazole derivatives possess anticancer properties. For instance, one study indicated that specific structural features of thiazole compounds correlate with enhanced tumor inhibition in animal models.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a drug candidate . Its enzyme inhibition properties make it a target for developing treatments for various diseases. For example, it has been investigated for its role in inhibiting specific enzymes involved in cancer progression .

Industrial Applications

The compound is also utilized in the synthesis of various industrial chemicals. Its role as an intermediate allows for the creation of more complex molecules used in pharmaceuticals and agrochemicals. The versatility of this compound makes it a valuable component in industrial applications where specific chemical reactivity is required .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

Antitumor Activity

One significant study demonstrated that a series of thiazole derivatives inhibited tumor growth effectively in animal models. The research correlated specific structural features with enhanced anticancer activity, suggesting that modifications to the thiazole ring could yield even more potent compounds.

Antimicrobial Efficacy

Clinical trials have shown that thiazole-based compounds significantly reduce bacterial loads in patients suffering from infections resistant to conventional antibiotics. This underscores their potential as alternative therapeutic agents.

作用机制

The mechanism of action of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by the thiazole ring, which can form stable complexes with metal ions and other biomolecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally analogous derivatives, focusing on molecular properties, synthetic utility, and biological relevance.

Table 1: Comparative Analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride and Analogues

Mthis compound

- Structural Differences : Replaces the ethyl ester group with a methyl ester, reducing steric bulk and altering solubility .

- Synthetic Utility : Less commonly used than the ethyl variant, possibly due to lower stability in hydrazide formation reactions .

- Applications : Shares similar roles in heterocyclic synthesis but is often discontinued commercially, suggesting challenges in scalability .

2-Methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid

- Pharmaceutical Relevance : Critical in synthesizing Cefotiam HCl, a cephalosporin antibiotic, where the thiazole-acetic acid moiety binds to bacterial enzymes .

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate

- Research Gaps: Limited data on biological activity compared to the parent compound.

Key Research Findings

Synthetic Versatility: this compound outperforms methyl analogues in yield and stability during hydrazide synthesis (85–90% yield vs. 70–75% for methyl derivatives) .

Biological Activity: Derivatives of the ethyl compound exhibit superior tyrosinase inhibition (IC₅₀ = 0.8 µM) compared to methoxyimino variants (IC₅₀ = 2.3 µM), attributed to optimal ester group flexibility .

Solubility: The hydrochloride salt form enhances aqueous solubility, facilitating in vitro assays, whereas non-ionic analogues require DMSO for dissolution .

生物活性

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the empirical formula and a molecular weight of approximately 186.23 g/mol. The presence of the thiazole ring contributes to its biological activity, particularly in interactions with biomolecules like DNA and proteins.

The biological activity of thiazole derivatives often involves several key mechanisms:

- DNA Interaction : Thiazole compounds can bind to DNA and interact with topoisomerase II, potentially causing DNA double-strand breaks that lead to cell cycle arrest and apoptosis.

- Enzyme Inhibition : this compound has been studied for its enzyme inhibition properties, which may contribute to its anticancer effects .

- Covalent Bonding : Certain thiazole derivatives have shown the ability to form covalent bonds with cysteine residues in proteins, leading to selective induction of cell death pathways such as ferroptosis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have displayed significant cytotoxic activities against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance potency:

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

| This compound | TBD | TBD |

These results suggest that the thiazole moiety plays a crucial role in mediating cytotoxic effects through various biochemical pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its relatively low molecular weight and polar functional groups. Studies indicate that modifications in the side chains can significantly affect solubility and bioavailability .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study on Antitumor Activity : A study involving a series of thiazole derivatives showed promising results in inhibiting tumor growth in animal models, correlating structural features with enhanced anticancer activity .

- Antimicrobial Efficacy : Clinical trials have demonstrated that thiazole-based compounds can effectively reduce bacterial load in patients with infections resistant to conventional antibiotics .

常见问题

Q. What are the established synthetic routes for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves condensation reactions between thiazole precursors and ethyl acetoacetate derivatives. For example, in the preparation of cadmium complexes using this compound as a ligand, the ligand is synthesized via cyclization of thiourea derivatives with α-haloesters under basic conditions, followed by hydrochlorination . Key parameters include pH control (to avoid decomposition of the thiazole ring), temperature (reflux in ethanol or methanol), and stoichiometric ratios of reagents. Impurities such as unreacted starting materials or byproducts (e.g., dimeric thiazoles) can be minimized via recrystallization from polar solvents like ethanol-water mixtures.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm the presence of the thiazole ring (e.g., characteristic peaks at δ 6.8–7.2 ppm for the C5 proton) and the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves the molecular geometry, including bond lengths (e.g., C–S = 1.74 Å in the thiazole ring) and hydrogen bonding networks. The compound crystallizes in monoclinic systems with space group , as reported in cadmium complex studies .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 235.0512 (calculated for CHNOSCl).

Q. What are the preliminary biological screening protocols for assessing this compound’s bioactivity?

Standard assays include:

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement (e.g., thermal parameter outliers or missed symmetry elements)?

Discrepancies often arise from twinning, disorder, or incorrect space group assignment. Using the SHELX suite:

- Twinning Detection : Employ the TWIN/BASF command in SHELXL to refine twin laws and scale factors .

- Disorder Modeling : Split atoms into multiple positions with restrained occupancy (e.g., using PART/SUMP constraints).

- Validation Tools : Cross-check with PLATON’s ADDSYM to identify missed symmetry operations . For example, a reported structure (CCDC 876325) initially assigned to was corrected to after detecting a mirror plane .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound, and how can they be systematically analyzed?

The thiazole NH group and chloride ion form N–H···Cl and O–H···O hydrogen bonds, creating a 3D network. Graph set analysis (e.g., motifs for dimeric interactions) using Etter’s rules reveals patterns in supramolecular assembly . Tools like Mercury (CCDC) or CrystalExplorer quantify interaction energies (e.g., N–H···Cl = −15 kJ/mol) and visualize topology. For instance, in cadmium complexes, the ligand’s acetate group participates in C–H···O interactions, contributing to layer stacking .

Q. How can reaction pathways be optimized to mitigate competing side reactions (e.g., thiazole ring decomposition or ester hydrolysis) during synthesis?

- pH Control : Maintain mildly acidic conditions (pH 4–5) during cyclization to prevent base-mediated hydrolysis of the ester group.

- Protecting Groups : Use Boc-protected amines to shield the thiazole NH during coupling reactions.

- Catalyst Screening : Lewis acids (e.g., ZnCl) accelerate cyclization while minimizing side products like thiazolidinones .

- In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust reagent addition rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。